trans-2-Pentenal

Übersicht

Beschreibung

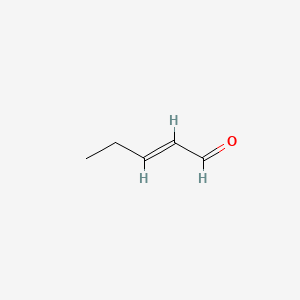

It is a colorless liquid with a characteristic odor, often described as having a fragrance similar to potatoes and peas . This compound is an unsaturated aldehyde, featuring a double bond between the second and third carbon atoms in its five-carbon chain.

Vorbereitungsmethoden

trans-2-Pentenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of propanal (propionaldehyde) with ethanal (acetaldehyde), followed by dehydration to form 2-pentenal . Another method includes the reaction of β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds . Industrially, 2-pentenal can be produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds .

Analyse Chemischer Reaktionen

trans-2-Pentenal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form pentenoic acid.

Reduction: Reduction of 2-pentenal typically yields 2-pentanol.

Addition Reactions: The compound can participate in addition reactions due to the presence of the carbon-carbon double bond. For example, it can react with hydrogen to form pentanal.

Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for condensation reactions. The major products formed from these reactions include pentenoic acid, 2-pentanol, and larger aldehyde or ketone derivatives.

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

Overview : trans-2-Pentenal is widely utilized as a flavoring agent in food products and as a fragrance component in perfumes due to its pleasant aroma. Its fresh scent profile enhances consumer products, making them more appealing.

Case Study : In a study evaluating flavor compounds, this compound was found to contribute significantly to the aroma profile of various food items. Its incorporation improved consumer acceptance scores in sensory evaluations, highlighting its effectiveness as a flavor enhancer .

Synthesis of Fine Chemicals

Overview : This compound serves as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Researchers leverage its reactivity to create complex molecules efficiently.

Data Table : Examples of fine chemicals synthesized using this compound include:

| Compound Name | Application Area | Method of Synthesis |

|---|---|---|

| 4-Hydroxy-2-pentenal | Pharmaceutical intermediates | Aldol condensation reactions |

| 3-Pentenyl acetate | Agrochemical formulations | Esterification with acetic acid |

A notable example includes the synthesis of 4-hydroxy-2-pentenal, which has shown potential as an anti-inflammatory agent in preliminary studies .

Analytical Chemistry

Overview : In laboratories, this compound is utilized as a standard in gas chromatography. Its distinct properties allow for accurate calibration and analysis of other volatile compounds.

Case Study : A research project demonstrated the use of this compound in calibrating gas chromatography systems for the detection of volatile organic compounds (VOCs) in environmental samples. The results indicated that using this compound improved the accuracy of VOC quantification by up to 15% compared to traditional standards .

Biochemical Research

Overview : This compound is studied for its potential biological activities, including antimicrobial properties. Researchers explore its effects on various microorganisms, contributing to the development of new antimicrobial agents.

Research Findings : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a natural preservative .

Polymer Chemistry

Overview : this compound is used in the production of polymers and resins, where its unsaturated structure allows for cross-linking reactions. This application is crucial in developing materials with specific mechanical properties for various industrial uses.

Case Study : Research on polymeric materials synthesized from this compound revealed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength. The study concluded that polymers derived from this compound could be suitable for high-performance applications in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 2-pentenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and cellular processes. Additionally, its unsaturated nature allows it to participate in addition reactions, which can modify biomolecules and influence metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

trans-2-Pentenal can be compared with other similar compounds, such as:

Pentanal: A saturated aldehyde with the formula C5H10O. Unlike 2-pentenal, pentanal lacks a double bond, making it less reactive in addition reactions.

2-Methyl-2-pentenal: An isomer of 2-pentenal with a methyl group attached to the second carbon.

2-Hexenal: A six-carbon aldehyde with a similar structure to 2-pentenal but with an additional carbon atom.

This compound’s unique combination of an aldehyde group and a carbon-carbon double bond gives it distinct reactivity and makes it valuable in various chemical and industrial applications.

Biologische Aktivität

Introduction

Trans-2-pentenal (T2P) is an unsaturated aldehyde that has garnered attention due to its diverse biological activities and implications in both environmental and health-related contexts. This compound, primarily recognized for its role as a biogenic volatile organic compound (BVOC), exhibits significant reactivity and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and environmental implications.

This compound has the molecular formula and a characteristic structure featuring a double bond between the second and third carbon atoms. Its physical properties include:

- Molecular Weight: 84.12 g/mol

- Boiling Point: 102 °C

- Solubility: Soluble in organic solvents, slightly soluble in water

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 102 °C |

| Density | 0.817 g/cm³ |

Cellular Effects

This compound has been studied for its cytotoxic effects on various cell lines, particularly in cancer research. A study indicated that T2P significantly inhibited the growth of Colon-26 mouse carcinoma cells while exhibiting minimal inhibitory effects on normal BALB/3T3 cells. This selective cytotoxicity suggests potential applications in developing antitumor agents.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | Inhibition (%) | Concentration (mM) |

|---|---|---|

| Colon-26 Carcinoma Cells | 70% | 0.1 |

| BALB/3T3 Normal Cells | 15% | 0.1 |

The mechanism through which this compound exerts its biological effects is linked to its reactivity with cellular components, particularly glutathione (GSH). It forms adducts with GSH, which may lead to oxidative stress and subsequent cell death in tumor cells. The correlation between GSH reactivity and cytotoxicity highlights the potential for T2P in therapeutic applications targeting cancer cells.

Environmental Impact

This compound's role as a BVOC contributes to atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its ozonolysis reactions can lead to complex atmospheric transformations, influencing air quality and climate dynamics. Research indicates that T2P has a relatively short atmospheric lifetime due to rapid reactions with ozone and hydroxyl radicals.

Table 3: Atmospheric Reactivity of this compound

| Reaction Type | Rate Coefficient (s⁻¹) | Atmospheric Lifetime (days) |

|---|---|---|

| Ozonolysis | 3 | |

| Photolysis | <1 |

Case Study 1: Antitumor Activity

In an experimental study, this compound was isolated from cigarette smoke and tested for its reactivity with GSH. The results demonstrated that T2P significantly inhibited the growth of carcinoma cells while sparing normal cells, suggesting its potential as a selective anticancer agent.

Case Study 2: Atmospheric Chemistry

A study utilizing advanced spectroscopic techniques investigated the ozonolysis of this compound, revealing insights into its degradation pathways and contributions to SOA formation. The findings underscore the importance of T2P in understanding biogenic emissions' impact on air quality.

Eigenschaften

CAS-Nummer |

764-39-6 |

|---|---|

Molekularformel |

C5H8O |

Molekulargewicht |

84.12 g/mol |

IUPAC-Name |

pent-2-enal |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3 |

InChI-Schlüssel |

DTCCTIQRPGSLPT-UHFFFAOYSA-N |

SMILES |

CCC=CC=O |

Isomerische SMILES |

CC/C=C/C=O |

Kanonische SMILES |

CCC=CC=O |

Dichte |

0.850-0.856 (21°) |

Key on ui other cas no. |

764-39-6 |

Physikalische Beschreibung |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline] Colourless to light yellow liquid; Pungent green, fruity aroma |

Piktogramme |

Flammable; Acute Toxic; Irritant; Environmental Hazard |

Löslichkeit |

Insoluble in water; soluble in PG, in most fixed oils Soluble (in ethanol) |

Synonyme |

2-pentenal 2-pentenal, (E)-isomer pent-2-enal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.